molecular formula C12H10F2N2 B1202820 3,3'-Difluorobenzidine CAS No. 448-97-5

3,3'-Difluorobenzidine

Cat. No.: B1202820
CAS No.: 448-97-5
M. Wt: 220.22 g/mol
InChI Key: LVNPGQZSPDFZNC-UHFFFAOYSA-N
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Description

3,3'-Difluorobenzidine, also known as this compound, is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been shown to have mutagenic effects on salmonella typhimurium , suggesting that it may interact with DNA or associated proteins.

Mode of Action

3,3’-Difluorobenzidine appears to act as a direct-acting mutagen towards Salmonella typhimurium strain TA98 This suggests that the compound interacts directly with the DNA of the organism, causing mutations

Result of Action

Its mutagenic effects suggest that it may cause dna damage, leading to mutations and potentially contributing to carcinogenesis

Biochemical Analysis

Biochemical Properties

3,3’-Difluorobenzidine plays a significant role in biochemical reactions, particularly in mutagenicity studies. It has been shown to interact with enzymes such as acetyltransferases and proteins involved in DNA repair mechanisms. The compound acts as a direct-acting mutagen towards certain strains of Salmonella typhimurium, indicating its potential to induce genetic mutations . The nature of these interactions involves the formation of covalent bonds with DNA, leading to mutagenic effects.

Cellular Effects

The effects of 3,3’-Difluorobenzidine on various cell types and cellular processes are profound. It has been observed to influence cell function by inducing mutations in bacterial cells, which can lead to changes in cell signaling pathways and gene expression . In mammalian cells, the compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes and potential disruptions in normal cellular processes.

Molecular Mechanism

At the molecular level, 3,3’-Difluorobenzidine exerts its effects through binding interactions with DNA and proteins. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects . Additionally, it may inhibit or activate certain enzymes involved in DNA repair, further contributing to its mutagenic properties. Changes in gene expression are also a result of these interactions, as the compound can influence transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Difluorobenzidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the mutagenic effects of 3,3’-Difluorobenzidine can increase with prolonged exposure, highlighting the importance of understanding its temporal dynamics . In vitro and in vivo studies have demonstrated that the compound’s impact on cells can persist over extended periods, leading to sustained genetic alterations.

Dosage Effects in Animal Models

The effects of 3,3’-Difluorobenzidine vary with different dosages in animal models. At lower doses, the compound may induce mild genetic mutations without significant toxic effects. At higher doses, it can cause severe toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, where a certain dosage level must be reached before significant mutagenic or toxic effects are evident.

Metabolic Pathways

3,3’-Difluorobenzidine is involved in various metabolic pathways, interacting with enzymes such as acetyltransferases and cytochrome P450 . These interactions can lead to the formation of reactive metabolites that contribute to the compound’s mutagenic and carcinogenic properties. The metabolic flux and levels of metabolites are also affected, as the compound can influence the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, 3,3’-Difluorobenzidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of 3,3’-Difluorobenzidine within tissues can influence its overall biological activity and potential toxic effects.

Subcellular Localization

The subcellular localization of 3,3’-Difluorobenzidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,3’-Difluorobenzidine exerts its effects in the appropriate cellular context, influencing its mutagenic and carcinogenic potential.

Properties

IUPAC Name

4-(4-amino-3-fluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNPGQZSPDFZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196304
Record name 3,3'-Difluorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-97-5
Record name 3,3'-Difluorobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Difluorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diamino-3,3'-difluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,3'-Difluorobenzidine relate to its mutagenicity?

A: Research indicates that the position of halogen substituents on the benzidine structure directly influences the compound's mutagenic potential. [] Specifically, this compound demonstrates lower mutagenicity compared to 3,3'-Dichlorobenzidine and 3,3'-Dibromobenzidine. [] This suggests that the electronegativity and size of the halogen atom at the 3,3' positions play a significant role in the compound's interaction with DNA and subsequent mutagenic activity.

Q2: Can this compound be used as a building block for supramolecular structures?

A: Yes, this compound derivatives can function as guest molecules in host-guest chemistry. [] For example, a bis-N-tetraethyleneglycol-substituted this compound derivative was successfully complexed with a cyclobis(paraquat-p-phenylene) host molecule. [] This complex was further utilized in the creation of a blue-colored []rotaxane, highlighting the potential of this compound derivatives in supramolecular self-assembly and the development of functional materials.

Q3: What is the mechanism of the acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene, a precursor to this compound?

A: The acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene follows first-order kinetics with respect to the hydrazo-compound and second-order kinetics with respect to hydrogen ions. [] This conversion primarily yields this compound through a rearrangement reaction (86% yield). [] The remaining products consist of disproportionation products, namely 2,2'-Difluoroazobenzene (7%) and 2-Fluoroaniline (14%). [] These findings suggest a complex reaction mechanism influenced by the presence of fluorine atoms in the ortho positions.

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